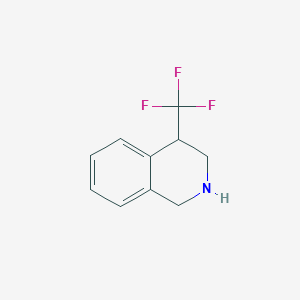

4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound .

Synthesis Analysis

Trifluoromethyl-substituted compounds are often synthesized through various methods, including Pd-catalyzed coupling reactions . The trifluoromethyl group can also be added to change the solubility of molecules containing other groups of interest .Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group lowers the basicity of compounds like trifluoroethanol .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound .Physical And Chemical Properties Analysis

The trifluoromethyl group has unique physicochemical properties. For example, it has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group lowers the basicity of compounds like trifluoroethanol .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms, including trifluoromethyl groups, has been pivotal in drug discovery. In the past two decades, several FDA-approved drugs have featured the TFM group as a pharmacophore . Researchers have explored the synthesis and biological activity of TFM-containing compounds for various diseases. Investigating the potential of 4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline in drug development is crucial.

Pharmaceutical Intermediates

4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline serves as a pharmaceutical intermediate. Its unique structure makes it valuable for designing novel drug candidates and optimizing their properties .

Perovskite Solar Cells

In materials science, 4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has been investigated for enhancing the performance of perovskite solar cells. Its incorporation into the perovskite film affects crystallinity and optoelectronic properties .

Deuteration Studies

Deuterated compounds are essential for nuclear magnetic resonance (NMR) analysis and drug metabolism research. Incorporating deuterium at specific positions requires synthetic methodologies. 4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline may play a role in such studies .

Heterocyclic Chemistry and Biological Activity

The imidazole ring, present in 4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, exhibits diverse therapeutic potential. Researchers have synthesized imidazole derivatives to explore their biological activity, including anticancer, antibacterial, and antifungal properties .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound . Therefore, the future directions in this field could involve the development of new trifluoromethyl-substituted compounds with improved properties and applications.

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)9-6-14-5-7-3-1-2-4-8(7)9/h1-4,9,14H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLHWAPUKOBFOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-O-ethyl 3-O-methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2542796.png)

![Diethyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2542797.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2542798.png)

![2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2542805.png)

![2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2542806.png)

![2-(2-Fluorophenoxy)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2542809.png)